(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation reactions, such as the reaction between an amine and an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the benzofuran core with the methoxyphenyl and phenylacrylamido groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the amide bond, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used as probes to study biological pathways and mechanisms.
Medicine
Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.
Diagnostics: Used in diagnostic assays and imaging.
Industry
Material Science:
Agrochemicals: Used in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core may interact with hydrophobic pockets, while the methoxyphenyl and phenylacrylamido groups may form hydrogen bonds or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-arylbenzofurans.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as anisole derivatives.
Phenylacrylamido Derivatives: Compounds with a phenylacrylamido group, such as N-phenylacrylamides.
Uniqueness
(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and properties not found in other similar compounds. The presence of the benzofuran core, along with the methoxyphenyl and phenylacrylamido groups, may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPOYYLFJHVUAP-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.